4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine
Description
4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine is a complex organic compound that features a combination of fluorophenyl, sulfonyl, tetrahydrofuran, and oxazole groups
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-14-4-6-15(7-5-14)19-24-21(20(28-19)23-13-17-3-2-12-27-17)29(25,26)18-10-8-16(22)9-11-18/h4-11,17,23H,2-3,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYIVWRZIJLGSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3CCCO3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the fluorophenyl and sulfonyl groups. The tetrahydrofuran moiety is then attached through a nucleophilic substitution reaction. Each step requires specific reagents, catalysts, and conditions such as controlled temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research may focus on its potential as a drug candidate for treating various diseases.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives and sulfonyl-containing molecules. Examples are:
- 4-((4-chlorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)oxazol-5-amine
- 4-((4-bromophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)oxazol-5-amine
Uniqueness
The uniqueness of 4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Biological Activity
4-(4-Fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine is a complex organic compound with potential biological activities. Its structure incorporates various functional groups that may interact with biological targets, making it a candidate for pharmacological studies. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula and properties:
| Property | Value |
|---|---|
| IUPAC Name | 4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine |
| CAS Number | 862738-68-9 |
| Molecular Weight | 359.43 g/mol |
| InChI | InChI=1S/C21H21FN2O4S/c1-14... |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl and oxazole moieties are particularly significant as they may facilitate binding to active sites of target proteins. Preliminary studies suggest that the compound may act as an inhibitor in various enzymatic pathways, potentially modulating cellular processes related to cancer and inflammation.
Antitumor Activity
Recent studies have indicated that compounds similar to 4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine exhibit significant antitumor properties. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines:
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| FNA (related compound) | HepG2 | 1.30 |
| SAHA (reference compound) | HepG2 | 17.25 |
These findings suggest that similar structural motifs in the target compound could confer comparable antitumor effects.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through various assays. For example, docking studies and kinetic analyses have shown that derivatives of the compound can inhibit tyrosinase activity, a key enzyme in melanin production:
| Compound ID | IC50 (μM) |
|---|---|
| 26 (fluorobenzylpiperazine derivative) | 0.18 |
| Kojic Acid (reference) | 17.76 |
This competitive inhibition indicates that the compound may have applications in dermatological treatments aimed at hyperpigmentation disorders.
Case Studies
Several case studies have highlighted the biological relevance of compounds structurally similar to 4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine:
- Anticancer Properties : A study demonstrated that a derivative exhibited a tumor growth inhibition rate of approximately 48% in xenograft models, indicating its potential as an anticancer agent.
- Tyrosinase Inhibition : Research on tyrosinase inhibitors revealed that certain modifications in the molecular structure significantly enhanced inhibitory potency, suggesting avenues for optimizing the target compound for better efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
